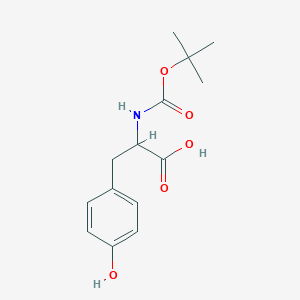

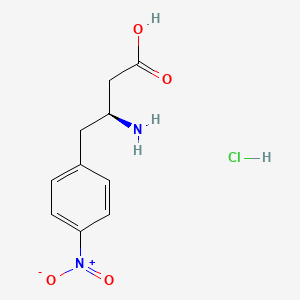

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” is a chemical compound. It is a derivative of 4-(4-Nitrophenyl)butyric acid . The molecular formula of 4-(4-Nitrophenyl)butyric acid is C10H11NO4 . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro- .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation method of 4-nitrophenethylamine hydrochloride involves adding a compound into concentrated nitric acid and mixed acid of concentrated sulfuric acid at 0°C, stirring the reaction liquid until the compound completely reacts, and then raising the temperature to room temperature . Another efficient and economic one-pot process for the preparation of highly pure solifenacin succinate, an antimuscarinic agent, has been reported .Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)butyric acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling Reaction

This compound can be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Substrate for Esterase and Lipase Enzymes

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” can be used as a substrate for esterase and lipase enzymes . The hydrolysis of this compound by these enzymes releases the chromophore, 4-nitrophenolate, which can be spectrophotometrically analysed at 415 nm .

Substrate for Trypsin

This compound can also be used as a substrate for trypsin in active site titration experiments .

Pre-treatment of Mosquito Eggs

It has been used for pre-treating mosquito eggs in the interplasmid transposition assay .

Component of Isotonic Buffer

“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” can be used as a component of isotonic buffer to moisten filter paper for mosquito embryo collection .

Substrate for Mycobacterial Phospholipase A and Cutinase Activity

This compound can be used as a substrate for mycobacterial phospholipase A and mycobacterial cutinase activity .

Substrate to Determine the Effect of Buffers and Solvents on Human Carboxylesterase

It can be used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .

Safety And Hazards

The safety data sheet for a related compound, 2,4-Dinitrophenylhydrazine, indicates that it is hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Another related compound, 4-Nitrophenyl chloroformate, is also hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIIXVVGUXXORP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375838 | |

| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | |

CAS RN |

270062-87-8 | |

| Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)

![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)